LogP Advantage: Lower Lipophilicity vs. Clinical Isothiazole Drug Ziprasidone Drives Aqueous Compatibility
The experimentally determined LogP of the target compound free base is 1.094 [1]. This is approximately 3 LogP units lower than the clinical isothiazole drug ziprasidone (LogP ≈ 4.2), indicating substantially greater aqueous solubility and a more favorable developability profile for hit-to-lead optimization . The hydrochloride hydrate salt further enhances aqueous solubility, a critical advantage for biochemical assay preparation where DMSO stock solubility limitations are a common bottleneck.
| Evidence Dimension | Lipophilicity (LogP / aqueous solubility) |
|---|---|
| Target Compound Data | LogP = 1.094 (free base) |
| Comparator Or Baseline | Ziprasidone LogP ≈ 4.2; isothiazole core LogP ≈ 0.99 (parent heterocycle) |
| Quantified Difference | ΔLogP ≈ −3.1 vs. ziprasidone; ΔLogP ≈ +0.1 vs. unsubstituted isothiazole |
| Conditions | Experimental determination on free base; hydrochloride hydrate salt solubility qualitatively superior in water and polar organic solvents |
Why This Matters
A LogP near 1.0 places the compound in the optimal range for CNS drug-likeness (typically LogP 1–3) and supports reliable solubility in aqueous assay buffers, reducing the risk of false negatives in biochemical screens due to compound precipitation.
- [1] Chembase.cn. 1-(5-amino-3-methylisothiazol-4-yl)ethanone. Hydrophobicity (LogP): 1.094; Melting point: 183–185°C; MDL: MFCD07355844. View Source
